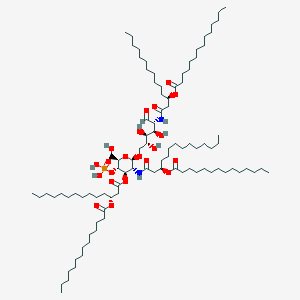
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Descripción general
Descripción
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride, also known as M2PCOH, is a novel compound with numerous potential applications in the field of scientific research. M2PCOH is a highly versatile compound due to its wide range of properties and its ability to be synthesized in a variety of ways.
Aplicaciones Científicas De Investigación
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has a wide range of potential applications in scientific research. It has been used as an intermediate in the synthesis of other compounds, as a ligand for metal complexes, and as a reagent for the synthesis of heterocyclic compounds. Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has also been used in the synthesis of pharmaceuticals and in the study of enzyme inhibition and drug metabolism.
Mecanismo De Acción
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride acts as a ligand for metal complexes, forming a coordination bond with metals such as iron and copper. This allows the compound to bind to metal ions and form a complex, which can then be used to study enzyme inhibition and drug metabolism.
Biochemical and Physiological Effects
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to inhibit the activity of enzymes, including cytochrome P450 and acetylcholinesterase. Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has also been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is a highly versatile compound, and can be synthesized in a variety of ways. It is also relatively stable, and has a long shelf life. However, Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride is a relatively expensive compound, and is not widely available.
Direcciones Futuras
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has a wide range of potential applications in scientific research. Future research could focus on the use of Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride as a reagent for the synthesis of heterocyclic compounds, or as an intermediate in the synthesis of other compounds. Additionally, further research could be conducted to explore the effects of Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride on enzyme inhibition and drug metabolism. Other potential future directions for research could include exploring the effects of Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride on cell growth and development, or on the immune system.
Propiedades
IUPAC Name |
methyl 2-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-13-9(12)7-5-14-8(11-7)6-3-2-4-10-6;/h5-6,10H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOKPAMRRXCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1487350.png)
![4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1487352.png)



![2-(6-Chloro-3-pyridazinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1487358.png)

![4-Methyl-4-azatricyclo[4.2.1.0~3,7~]non-9-ylamine](/img/structure/B1487363.png)




![1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487369.png)